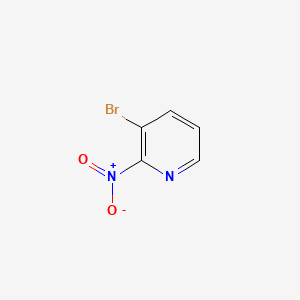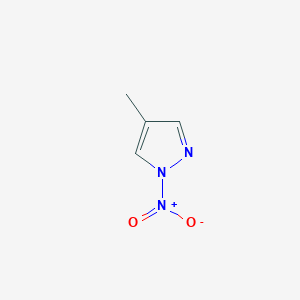
3-Brom-2-nitropyridin
Übersicht
Beschreibung
3-Bromo-2-nitropyridine is a pyridine derivative . It has the molecular formula C5H3BrN2O2 .
Synthesis Analysis
3-Bromo-2-nitropyridine can be synthesized from 3-nitropyridine-2-amine .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-nitropyridine has been optimized . The SMILES string representation of its structure is [O-]N+c1ncccc1Br .
Chemical Reactions Analysis
3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
Physical and Chemical Properties Analysis
3-Bromo-2-nitropyridine is a white to yellow to green powder or crystal . It has a melting point of 102-106°C and a predicted boiling point of 256.9±20.0°C . The predicted density is 1.833±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Synthese von organoheterocyclischen Verbindungen
3-Brom-2-nitropyridin wird bei der Synthese verschiedener organoheterocyclischer Verbindungen eingesetzt. Diese Verbindungen sind aufgrund ihrer komplexen Strukturen und biologischen Aktivitäten entscheidend für die Entwicklung von Pharmazeutika und Agrochemikalien .
Pharmazeutische Zwischenprodukte
Diese Chemikalie dient als Zwischenprodukt bei der Herstellung von Pharmazeutika. Sie ist an der Synthese von Verbindungen beteiligt, die ein potenzielles therapeutisches Anwendungsspektrum aufweisen, insbesondere bei der Behandlung von Krankheiten, die komplexe molekulare Strukturen für die Wirksamkeit von Medikamenten erfordern .
Materialwissenschaft
In der Materialwissenschaft wird this compound zur Herstellung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften verwendet. Seine Einarbeitung in Polymere oder kleine Moleküle kann die physikalischen Eigenschaften dieser Materialien verändern, wodurch sie für verschiedene Anwendungen geeignet werden .
Analytische Chemie
This compound kann als Reagenz in der analytischen Chemie verwendet werden, um Substanzen zu identifizieren oder zu quantifizieren. Seine Reaktivität mit anderen Verbindungen kann zur Entwicklung empfindlicher und selektiver Nachweismethoden genutzt werden .
Forschung zur chemischen Synthese
Forscher verwenden this compound in der chemischen Synthese, um neue Reaktionen und Wege zu erforschen. Es ist ein Baustein für die Konstruktion komplexer Moleküle, was zur Entdeckung neuer Synthesemethoden führen kann .
Biochemische Studien
In biochemischen Studien wird this compound verwendet, um die Wechselwirkung kleiner Moleküle mit biologischen Systemen zu untersuchen. Es kann helfen, die molekulare Grundlage von Krankheiten und die Entwicklung gezielter Therapien zu verstehen .
Umweltchemie
Diese Verbindung ist auch in der Umweltchemie von Bedeutung, wo sie zur Untersuchung des Abbaus von Schadstoffen verwendet werden kann. Seine Reaktionen mit Umweltkontaminanten können Einblicke in die Prozesse liefern, die schädliche Substanzen entgiften .
Analyse der kovalenten Bindung
Schließlich spielt this compound eine wichtige Rolle bei der Analyse der kovalenten Bindung. Forscher verwenden es, um die Elektronenlokalisierungsfunktion (ELF) und den lokalen Orbitallokalisator (LOL) in Molekülen zu verstehen, die für die Vorhersage von Reaktivität und Stabilität unerlässlich sind .
Wirkmechanismus
Target of Action
Nitropyridines, in general, are known to interact with various biological targets, including enzymes and receptors . The bromine and nitro groups on the pyridine ring can potentially enhance the reactivity of the compound, making it a useful intermediate in the synthesis of more complex molecules .
Mode of Action
The mode of action of 3-Bromo-2-nitropyridine involves its interaction with its targets. This unique mechanism of action allows for the synthesis of various substituted pyridines .
Biochemical Pathways
For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines can be synthesized .
Result of Action
The result of the action of 3-Bromo-2-nitropyridine is primarily observed at the molecular level, where it serves as a key intermediate in the synthesis of various other compounds . Its unique structure and reactivity allow for high regioselectivities and yields in the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .
Action Environment
The action of 3-Bromo-2-nitropyridine can be influenced by various environmental factors. For instance, the presence of certain solvents or catalysts can affect the efficiency and selectivity of its reactions . It’s also important to note that this compound should be stored in a cool, dry place to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Bromo-2-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in halogenation and nitration reactions. The interactions between 3-Bromo-2-nitropyridine and these biomolecules are typically characterized by covalent bonding, which can alter the structure and function of the target molecules .
Cellular Effects
3-Bromo-2-nitropyridine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Bromo-2-nitropyridine can lead to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-2-nitropyridine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For instance, 3-Bromo-2-nitropyridine can inhibit the activity of enzymes involved in DNA replication and repair, resulting in altered gene expression and cellular function. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2-nitropyridine can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to 3-Bromo-2-nitropyridine in in vitro and in vivo studies has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-nitropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. High doses of 3-Bromo-2-nitropyridine can be toxic and cause adverse effects, such as oxidative stress, inflammation, and cell death .
Metabolic Pathways
3-Bromo-2-nitropyridine is involved in various metabolic pathways, including those related to halogenation and nitration reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of different metabolites. The compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes, resulting in altered cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-2-nitropyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and function. For example, 3-Bromo-2-nitropyridine can accumulate in the nucleus and interact with DNA, leading to changes in gene expression .
Subcellular Localization
The subcellular localization of 3-Bromo-2-nitropyridine is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Bromo-2-nitropyridine can be localized to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Its localization to the nucleus can also influence gene expression and DNA repair processes .
Eigenschaften
IUPAC Name |
3-bromo-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNISJZUJCKTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344034 | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-33-3 | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















